molecular formula C22H22N4O2 B304169 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No. B304169
M. Wt: 374.4 g/mol
InChI Key: GJDVVWAKKGHRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as MQPA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MQPA is a synthetic compound that was first synthesized in 1992 by researchers at the University of Tokyo. Since then, MQPA has been the subject of numerous scientific studies to investigate its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibits the activity of enzymes by binding to their active sites. The binding of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide to the active site of an enzyme prevents the enzyme from carrying out its normal function. The mechanism of action of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is highly specific to the enzyme that it targets.
Biochemical and Physiological Effects:
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes that are involved in the progression of diseases such as cancer, Alzheimer's disease, and HIV. 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for its target enzymes, making it a potent inhibitor. However, there are also limitations to using 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments. It can be difficult to determine the specificity of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide for its target enzyme, as it may also inhibit other enzymes with similar active sites.

Future Directions

There are several future directions for the study of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One area of research is the development of more potent and selective inhibitors of specific enzymes. Another area of research is the use of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide as a diagnostic tool for detecting various diseases. Additionally, the use of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in combination with other drugs for the treatment of diseases such as cancer and Alzheimer's disease is an area of active research. Overall, the study of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has the potential to lead to the development of new therapeutic agents for the treatment of a range of diseases.

Synthesis Methods

2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is synthesized through a multistep process starting from 2-methyl-3-pyridinecarboxaldehyde and 4-methyl-2-pyridinecarboxaldehyde. The synthesis process involves the formation of a hexahydroquinoline intermediate, which is then converted to 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide through a series of chemical reactions. The synthesis of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes that are involved in the progression of diseases such as cancer, Alzheimer's disease, and HIV. 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been studied for its potential use as a diagnostic tool for detecting various diseases.

properties

Product Name

2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H22N4O2/c1-13-8-10-24-18(11-13)26-22(28)19-14(2)25-16-6-3-7-17(27)21(16)20(19)15-5-4-9-23-12-15/h4-5,8-12,20,25H,3,6-7H2,1-2H3,(H,24,26,28)

InChI Key

GJDVVWAKKGHRTG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CN=CC=C4)C(=O)CCC3)C

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CN=CC=C4)C(=O)CCC3)C

Origin of Product

United States

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